2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid
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Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoline derivatives, such as:
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-(Trifluoromethyl)acrylic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
What sets 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid apart from these similar compounds is its unique combination of the trifluoromethyl group with the tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
Structure and Composition
- IUPAC Name: 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
- Molecular Formula: C11H10F3N1O2
- Molecular Weight: 241.20 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the tetrahydroquinoline core.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution.
- Carboxylation to yield the carboxylic acid functional group.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs demonstrate potent inhibition against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .
Anticancer Activity
The anticancer potential of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid has been explored in several studies. Notably:
- In vitro Studies: The compound has shown promising results against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations .
- Mechanism of Action: The proposed mechanism includes the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This is facilitated through interaction with the colchicine binding site on tubulin .
Case Studies
A review of recent developments highlighted several case studies involving tetrahydroquinoline derivatives:
-
Study on Cell Lines: A study tested various derivatives against prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cell lines. Results indicated that specific substitutions on the quinoline core significantly enhanced anticancer activity .
Compound Cell Line IC50 (µM) Compound A A549 0.054 Compound B HeLa 0.048 Compound C MCF-7 0.060 - Apoptosis Induction: Another study demonstrated that certain derivatives could induce apoptosis in A549 cells by activating caspase pathways, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. Studies have shown that it can suppress pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated BV2 microglial cells .
Key Findings
- Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
- Anticancer Efficacy: Significant cytotoxic effects on multiple human cancer cell lines with mechanisms involving tubulin inhibition and apoptosis induction.
- Anti-inflammatory Properties: Reduction in inflammatory mediators suggests potential therapeutic applications in inflammatory diseases.
Future Directions
Further research is warranted to explore:
- The structure-activity relationship (SAR) to optimize biological activity.
- In vivo studies to confirm efficacy and safety profiles.
- Potential applications in drug development targeting specific diseases.
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17) |
InChI Key |
MQRCNYSDNJFVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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